molecular formula C7H5F2NO B3043931 5-(Difluoromethyl)pyridine-2-carbaldehyde CAS No. 955112-64-8

5-(Difluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B3043931
CAS No.: 955112-64-8
M. Wt: 157.12 g/mol
InChI Key: WFMJTFFIAWTSRQ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-2-carbaldehyde, also known as DFMPC, is a chemical compound with the molecular formula C7H5F2NO . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H5F2NO . It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Complex Formation and Structural Analysis

5-(Difluoromethyl)pyridine-2-carbaldehyde derivatives have been studied in the context of complex formation with metals. For instance, pyridine-2-carbaldehyde-imines, closely related to this compound, react with iron and ruthenium to form various complexes. These complexes have been analyzed using X-ray diffraction, offering insights into their molecular structure and bonding characteristics, which are crucial for understanding their potential applications in catalysis or materials science (Polm et al., 1986).

Synthesis of Heterocyclic Compounds

The compound is also pivotal in synthesizing heterocyclic compounds, as demonstrated in research focusing on the synthesis of pyrazolo[4,3-c]pyridines. These studies involve various chemical reactions, including cross-coupling reactions and microwave-assisted transformations, highlighting the compound's versatility in creating complex molecular structures (Vilkauskaitė et al., 2011).

Development of Unnatural Base Pairs

In the field of genetic engineering and molecular biology, derivatives of pyridine-2-carbaldehyde have been used to develop unnatural base pairs. These base pairs, which expand the genetic alphabet, are crucial for synthetic biology applications, including the development of novel biological systems or therapeutic agents (Mitsui et al., 2003).

Selective Reagent for Metal Extraction

Furthermore, pyridine-2-carbaldehyde derivatives have been employed as selective reagents for extracting and determining trace amounts of metals like iron. This application is significant in analytical chemistry, particularly in environmental monitoring and industrial quality control (Gallego et al., 1979).

Synthesis of Fluorinated Pyrroles

The synthesis of fluorinated pyrroles, which are important in pharmaceutical and material science research, also utilizes compounds related to this compound. These syntheses demonstrate the compound's role in creating structurally diverse and potentially bioactive molecules (Surmont et al., 2009).

Properties

IUPAC Name

5-(difluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)5-1-2-6(4-11)10-3-5/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMJTFFIAWTSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955112-64-8
Record name 5-(difluoromethyl)pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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